molecular formula C12H7N3O3S B11464066 2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid

2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid

Cat. No.: B11464066
M. Wt: 273.27 g/mol
InChI Key: LRVVUJABEIUURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid is a heterocyclic compound that features a unique fusion of quinoline and thiazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both amino and carboxylic acid functional groups, along with the thiazine and quinoline moieties, makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiazine Ring: The thiazine ring can be introduced through a cyclization reaction involving a thiourea derivative and a suitable quinoline precursor.

    Functional Group Modifications: The amino and carboxylic acid groups can be introduced through subsequent functional group transformations, such as nitration followed by reduction and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, use of renewable feedstocks) are often employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinoline or thiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized quinoline and thiazine derivatives.

Scientific Research Applications

2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate: An ester derivative with similar structural features but different physicochemical properties.

    4-Hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl group, exhibiting different reactivity and biological activity.

    Imidazo[2,1-b][1,3]thiazines: Heterocyclic compounds with a similar thiazine ring but different fusion patterns and biological activities.

Uniqueness

2-Amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid is unique due to its specific fusion of quinoline and thiazine rings, along with the presence of both amino and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylic acid

InChI

InChI=1S/C12H7N3O3S/c13-12-15-10(16)7-4-14-8-2-1-5(11(17)18)3-6(8)9(7)19-12/h1-4H,(H,17,18)(H2,13,15,16)

InChI Key

LRVVUJABEIUURD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1C(=O)O)SC(=NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.